4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H18N4O2/c1-3-14(8-4-11-5-9(8)15)6-10-13-12-7(2)16-10/h8-9,11,15H,3-6H2,1-2H3 |
InChI Key |
JIGFEWVTVOUDGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NN=C(O1)C)C2CNCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The resulting oxadiazole intermediate is then reacted with ethylamine and pyrrolidin-3-ol under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol, a comparative analysis with structurally related 1,3,4-oxadiazole derivatives is provided below:
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Key Findings and Insights
Structural Variations and Activity: The target compound’s pyrrolidin-3-ol group distinguishes it from LMM5/LMM11 (sulfamoyl/benzamide) and 7a (trifluoromethylbenzyl/ethanethioate). This polar group likely improves aqueous solubility compared to LMM11’s cyclohexyl group, which increases lipophilicity. 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomerism: Compounds in use 1,2,4-oxadiazole cores, which exhibit distinct electronic properties and binding affinities compared to the target’s 1,3,4-oxadiazole.
Biological Activity: Antifungal Agents (LMM5/LMM11): These derivatives inhibit thioredoxin reductase (Trr1) in C. albicans, with LMM11 showing higher potency (IC₅₀: 6.7 µM). The target compound’s lack of sulfamoyl groups may redirect its mechanism toward non-fungal targets. Anticancer Candidates (7a): Compound 7a’s trifluoromethyl group enhances metabolic stability but may reduce solubility. The target’s pyrrolidin-3-ol could offer a balance between stability and solubility for improved bioavailability.
Synthesis and Purity :
- The target compound is synthesized as a dihydrochloride salt (95% purity), whereas LMM5/LMM11 were purchased as DMSO solutions. Compound 7a required recrystallization for purification, indicating scalability challenges.
Therapeutic Potential: While EP 3471729B1 derivatives () target viral infections and thrombosis, the target compound’s structure aligns more closely with anticancer applications, similar to 7a. Its ethyl group may enhance blood-brain barrier penetration, a trait absent in bulkier analogs like LMM5.
Biological Activity
The compound 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol is a derivative of pyrrolidine that incorporates an oxadiazole moiety. This structural design is significant due to the biological activities associated with both the pyrrolidine and oxadiazole groups. Recent studies have highlighted the potential pharmacological applications of this compound, particularly in antimicrobial and anticancer therapies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a pyrrolidine ring substituted with an ethyl group and a 5-methyl-1,3,4-oxadiazol-2-yl moiety.
Antimicrobial Activity
Studies have demonstrated that compounds containing oxadiazole derivatives exhibit notable antibacterial properties. For instance, a series of oxadiazole derivatives were evaluated for their activity against various bacterial strains. The results indicated that compounds similar to this compound showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 4-{Ethyl...} | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of the compound has also been explored. Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . In vitro studies have shown that this compound can effectively reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 2: Anticancer Efficacy of Selected Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HeLa | 20 |
| 4-{Ethyl...} | MCF-7 | 12 |
Mechanistic Insights
The mechanism through which this compound exerts its biological effects is linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. It has been suggested that the compound may inhibit certain protein kinases or transcription factors that are crucial for tumor growth and survival .
Case Studies
A notable case study involved the administration of an oxadiazole derivative similar to the target compound in a murine model of bacterial infection. The study demonstrated a significant reduction in bacterial load in treated animals compared to controls, highlighting the therapeutic potential of this class of compounds .
Q & A
Q. What are the common synthetic routes for 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazine derivatives under acidic or basic conditions . For example, the oxadiazole moiety can be synthesized by refluxing precursors like acylhydrazines with phosphorus oxychloride (POCl₃) or other cyclizing agents. The pyrrolidine ring is then functionalized via alkylation or reductive amination, using reagents such as ethyl bromide or sodium cyanoborohydride (NaBH₃CN). Key steps include purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by NMR and LC-MS .
Q. How is the stereochemistry of the pyrrolidin-3-ol moiety confirmed?
Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are employed to isolate enantiomers. Absolute configuration is determined using X-ray crystallography or comparative analysis with known stereoisomers via circular dichroism (CD) spectroscopy. For example, derivatives of (3R,4R)-configured pyrrolidin-3-ol (e.g., in and ) are compared to confirm stereochemical assignments .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Enzymatic inhibition studies : Testing against targets like kinases or proteases using fluorescence-based or colorimetric assays (e.g., ATPase activity via malachite green assay).
- Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs or neurotransmitter transporters) .
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation of the oxadiazole intermediate?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the oxadiazole nitrogen.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems.
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like over-alkylation .
Contradictory results in yields (e.g., 40% vs. 70%) may arise from trace moisture or impurities in reagents, which can be mitigated by rigorous drying of solvents and reagents .
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding affinity to target proteins (e.g., kinases or receptors) .
- ADMET prediction : Tools like SwissADME or ADMETLab estimate absorption, metabolism, and toxicity profiles based on physicochemical descriptors (e.g., logP, topological polar surface area) .
Q. How can structural analogs be designed to improve metabolic stability?
Strategies include:
Q. How are data contradictions resolved in SAR studies?
For example, if a derivative shows high potency in enzymatic assays but low cellular activity:
- Membrane permeability : Assess using Caco-2 monolayers or PAMPA assays. Poor permeability may explain discrepancies .
- Efflux pump involvement : Test in the presence of inhibitors like verapamil (P-gp inhibitor) .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC with UV/ELSD detection : To quantify impurities and confirm >95% purity.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- 1H/13C NMR : Identifies regioisomeric byproducts (e.g., alkylation at unintended positions) .
Q. How should stability studies be designed for aqueous formulations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
